3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazolone structure
Scientific Research Applications
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
It is suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, specifically causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the piperidine ring and the subsequent introduction of the triazolone moiety. Common synthetic methods include:
Pd-catalyzed arylation: This step is crucial for forming the benzo[d][1,3]dioxole structure.
Noyori asymmetric hydrogenation: Used to achieve high enantioselectivity.
Aza-Michael addition: and Bischler–Napieralski reaction : These reactions are employed to construct the piperidine ring.
N-arylation: This step is used to introduce the triazolone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.
Reduction: Typically used to reduce the triazolone ring.
Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to quinone derivatives, while reduction of the triazolone ring can yield various amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, which are often used in medicinal chemistry.
Triazolone derivatives: These compounds contain the triazolone structure and are studied for their pharmacological activities.
Uniqueness
What sets 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one apart is its combination of these three distinct moieties, which endows it with unique chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in compounds containing only one or two of these moieties.
Properties
IUPAC Name |
5-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-24-22(28)26(17-5-3-2-4-6-17)20(23-24)15-9-11-25(12-10-15)21(27)16-7-8-18-19(13-16)30-14-29-18/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHSPTASGBWOTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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